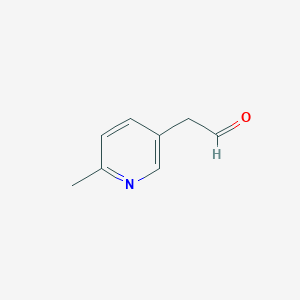

2-(6-Methylpyridin-3-yl)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(6-methylpyridin-3-yl)acetaldehyde |

InChI |

InChI=1S/C8H9NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,5-6H,4H2,1H3 |

InChI Key |

JPBCUOLFACKYIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)CC=O |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 6 Methylpyridin 3 Yl Acetaldehyde

Retrosynthetic Analysis of 2-(6-Methylpyridin-3-yl)acetaldehyde

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the carbon-carbon bond between the pyridine (B92270) ring and the acetaldehyde (B116499) moiety. This leads to two principal synthons: a (6-methylpyridin-3-yl)methyl synthon and a formyl synthon.

A key disconnection strategy involves a one-carbon homologation of a suitable 3-substituted-6-methylpyridine derivative. For instance, a retrosynthetic pathway could start from 6-methylnicotinic acid or its derivatives, which are common starting materials. This approach would involve the formation of the C-C bond at the 3-position of the pyridine ring. Another viable retrosynthetic approach considers the transformation of a functional group already present on a precursor molecule. For example, the aldehyde functionality could be derived from the oxidation of a corresponding primary alcohol, 2-(6-methylpyridin-3-yl)ethanol, or the reduction of a carboxylic acid derivative like (6-methylpyridin-3-yl)acetic acid or its ester.

Precursor Chemistry and Starting Materials for this compound Synthesis

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Compound | Rationale for Use |

| 6-Methylnicotinic acid | A common and commercially available starting material that allows for functional group manipulation at the 3-position. |

| 3-Cyano-6-methylpyridine | The cyano group can be a versatile handle for conversion into the acetaldehyde moiety. |

| 5-Ethyl-2-methylpyridine (B142974) | Can be selectively oxidized to introduce functionality at the ethyl group, which can then be further transformed. nih.gov |

| 2-(6-Methylpyridin-3-yl)ethanol | A direct precursor that can be oxidized to the target aldehyde. |

| (6-Methylpyridin-3-yl)acetic acid and its esters | These can be reduced to form the desired acetaldehyde. |

| 3-Halomethyl-6-methylpyridine | The halide can be displaced by a nucleophile to introduce the two-carbon side chain. |

Direct Synthetic Routes to this compound

Several direct synthetic routes can be employed to construct the target molecule, broadly categorized into oxidative, reductive, and multicomponent approaches.

Oxidative Approaches to this compound

Oxidative methods typically involve the conversion of a precursor with a lower oxidation state at the benzylic position to the desired aldehyde. A prominent strategy is the oxidation of the corresponding primary alcohol, 2-(6-methylpyridin-3-yl)ethanol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid.

Table 2: Oxidative Methods for this compound Synthesis

| Oxidizing Agent | Reaction Conditions | Advantages | Potential Challenges |

| Pyridinium (B92312) chlorochromate (PCC) | Anhydrous dichloromethane | Mild conditions, good yields for primary alcohols. | Toxicity of chromium reagents. |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | Mild, neutral conditions, high yields. | Cost and sensitivity of the reagent. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) | High yields, avoids heavy metals. | Requires cryogenic conditions and careful control. |

| TEMPO-mediated oxidation (e.g., with NaOCl) | Biphasic system (e.g., CH2Cl2/H2O) | Catalytic, environmentally benign. | Can be sensitive to substrate structure. |

One documented example involves the synthesis of 6-methylpyridine-3-carbaldehyde from 5-ethyl-2-methylpyridine through selective oxidation, followed by further transformations to achieve the final product. nih.gov

Reductive Methodologies for this compound Formation

Reductive approaches focus on the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride, to the aldehyde. Controlling the reduction to stop at the aldehyde stage is the primary challenge.

Table 3: Reductive Methods for this compound Formation

| Starting Material | Reducing Agent | Reaction Conditions | Key Features |

| (6-Methylpyridin-3-yl)acetyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) | Anhydrous THF, low temperature | Rosenmund reduction is a classic example for this transformation. |

| Ethyl (6-methylpyridin-3-yl)acetate | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexane, low temperature (-78 °C) | A common and effective method for ester reduction to aldehydes. |

| 3-Cyano-6-methylpyridine | Sodium bis(2-methoxyethoxy)aluminum hydride | Anhydrous ether | This reagent has been used for the reduction of 2-alkylthio-3-cyano-6-methylpyridines to the corresponding aldehydes. acs.org |

Multicomponent Reactions Leading to this compound

While direct multicomponent reactions leading specifically to this compound are not extensively documented, the principles of multicomponent chemistry offer a convergent and atom-economical approach to constructing the substituted pyridine core. These reactions could potentially be adapted to generate precursors that can be readily converted to the target aldehyde. For example, a Hantzsch-type pyridine synthesis could be employed to construct a dihydropyridine (B1217469) intermediate with the desired substitution pattern, which can then be oxidized and further functionalized.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of this compound, particularly when dealing with multifunctional precursors.

Chemoselectivity: In oxidative approaches, the key challenge is the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. This is typically achieved by using mild and controlled oxidizing agents like PCC or DMP. In reductive methods, the challenge lies in preventing the over-reduction of the starting material to the corresponding alcohol. Reagents like DIBAL-H at low temperatures are effective in achieving this selectivity.

Regioselectivity: When starting from a substituted pyridine ring, directing the introduction of the acetaldehyde moiety to the 3-position is crucial. This is often dictated by the directing effects of the existing substituents on the ring or by employing precursors that already have a functional group at the desired position, such as 6-methylnicotinic acid.

Stereoselectivity: As the target molecule is achiral, stereoselectivity is not a concern in its direct synthesis. However, if the acetaldehyde is used as a precursor for chiral molecules, subsequent reactions would need to be designed to control the stereochemistry of the newly formed chiral centers.

Green Chemistry Principles and Sustainable Synthesis of this compound

The imperative to develop environmentally benign chemical processes has led to the integration of green chemistry principles into the synthesis of complex molecules like this compound. This section explores potential sustainable synthetic routes, drawing upon established green methodologies for pyridine and aldehyde synthesis, such as the use of renewable feedstocks, alternative energy sources, and biocatalysis.

A promising green approach to pyridine synthesis involves the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolites. rsc.org Glycerol, a readily available byproduct of biodiesel production, serves as a renewable feedstock. rsc.org The reaction pathway is thought to proceed through the dehydration of glycerol to acrolein, which then reacts with ammonia to form the pyridine ring. rsc.org While this method has been demonstrated for the synthesis of pyridines, its adaptation for specifically substituted pyridines like the 6-methylpyridin-3-yl core would require further research into catalyst design and reaction conditions to control regioselectivity.

Another avenue for the sustainable synthesis of the pyridine moiety is through microwave-assisted organic synthesis (MAOS). organic-chemistry.orgresearchgate.netnih.govmdpi.comeurekaselect.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. organic-chemistry.orgresearchgate.netnih.gov For instance, one-pot multicomponent reactions to form substituted pyridines have been shown to be highly efficient under microwave conditions, sometimes in greener solvents like ethanol (B145695) or even under solvent-free conditions. organic-chemistry.orgnih.govijpsonline.comrsc.org This approach aligns with green chemistry principles by reducing energy consumption and minimizing the use of hazardous solvents. ijpsonline.comrasayanjournal.co.incitedrive.com

The introduction of the acetaldehyde functional group can also be approached from a green chemistry perspective, primarily through biocatalysis. nih.govchemrxiv.orgnih.gov Biocatalytic methods offer high selectivity and operate under mild, aqueous conditions, thereby reducing the environmental impact. nih.govresearchgate.net For the synthesis of this compound, one could envision the use of an alcohol dehydrogenase (ADH) or an alcohol oxidase to catalyze the oxidation of the corresponding alcohol, 2-(6-Methylpyridin-3-yl)ethanol. chemrxiv.orgacs.org These enzymatic reactions often utilize air as the oxidant and produce water as the only byproduct, representing a significant improvement over traditional methods that employ heavy metal-based oxidizing agents.

Alternatively, carboxylic acid reductases (CARs) could be employed for the direct reduction of a derivative of (6-methylpyridin-3-yl)acetic acid to the target aldehyde. nih.govchemrxiv.org This biocatalytic route is highly attractive as it can reduce the number of synthetic steps and avoids the use of hazardous reducing agents. The table below illustrates a hypothetical comparison of a traditional chemical oxidation route versus a biocatalytic oxidation for the synthesis of an aldehyde, highlighting the potential improvements in green metrics.

| Parameter | Traditional Chemical Oxidation | Biocatalytic Oxidation |

|---|---|---|

| Starting Material | Primary Alcohol | Primary Alcohol |

| Reagent | Chromium-based oxidant (e.g., PCC) | Alcohol Dehydrogenase/Oxidase, Air |

| Solvent | Dichloromethane | Aqueous buffer |

| Temperature | Room Temperature | 25-37 °C |

| Byproducts | Chromium waste | Water |

| Yield | ~70-85% | >90% |

| E-Factor (Environmental Factor) | High (>10) | Low (<1) |

Furthermore, recent advancements have demonstrated the potential for synthesizing acetaldehyde from the electrochemical reduction of carbon dioxide (CO2) using copper-based catalysts. chemanalyst.combioengineer.orgspecialchem.com This innovative approach utilizes a greenhouse gas as a C1 feedstock, offering a direct pathway to more complex molecules and contributing to a circular carbon economy. chemanalyst.combioengineer.org While the direct synthesis of this compound from CO2 is a long-term goal, the principles of utilizing waste streams as starting materials are central to sustainable chemistry.

The following table summarizes potential green synthetic strategies for this compound, outlining the key green chemistry principles they embody.

| Synthetic Strategy | Key Green Chemistry Principle(s) | Potential Advantages |

|---|---|---|

| Microwave-assisted pyridine ring formation | Energy efficiency, shorter reaction times | Increased yield, reduced byproduct formation. organic-chemistry.orgresearchgate.net |

| Use of green solvents (e.g., water, ethanol) or solvent-free conditions | Safer solvents and auxiliaries | Reduced environmental impact, easier product isolation. ijpsonline.combiosynce.com |

| Biocatalytic oxidation of 2-(6-Methylpyridin-3-yl)ethanol | Use of catalysis (biocatalysis), design for degradation | High selectivity, mild reaction conditions, biodegradable catalyst. nih.govchemrxiv.org |

| Synthesis from renewable feedstocks (e.g., glycerol-derived pyridines) | Use of renewable feedstocks | Reduced reliance on fossil fuels, utilization of waste streams. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 2 6 Methylpyridin 3 Yl Acetaldehyde

Electrophilic Reactivity of the Acetaldehyde (B116499) Moiety of 2-(6-Methylpyridin-3-yl)acetaldehyde

The acetaldehyde portion of the molecule contains a highly polarized carbonyl group (C=O), where the carbon atom is electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is further influenced by the electronic properties of the attached 6-methylpyridine ring.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes. solubilityofthings.comck12.org The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reaction can be catalyzed by either acid or base. openochem.org

In the case of this compound, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring. wikipedia.orggcwgandhinagar.com This inductive effect makes the aldehyde more reactive towards nucleophiles compared to simple aliphatic aldehydes. A wide array of nucleophiles can participate in this reaction, including:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl group to form secondary alcohols after an acidic workup.

Cyanide: The addition of hydrogen cyanide (HCN) forms a cyanohydrin, a versatile intermediate in organic synthesis. byjus.com

Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 2-(6-methylpyridin-3-yl)ethanol.

Amines: Primary amines react to form imines (Schiff bases), while secondary amines can form enamines. msu.edu

The general mechanism for nucleophilic addition is illustrated below:

Figure 1: General mechanism of nucleophilic addition to the carbonyl group.

Figure 1: General mechanism of nucleophilic addition to the carbonyl group.Condensation Reactions Involving the Acetaldehyde Moiety

The acetaldehyde moiety possesses acidic α-protons on the methylene (B1212753) group (-CH₂-) situated between the pyridine ring and the carbonyl group. The acidity of these protons allows for the formation of an enolate anion under basic conditions. This enolate is a potent carbon nucleophile and can participate in various condensation reactions, most notably the aldol (B89426) condensation. byjus.comwikipedia.org

In a self-condensation reaction, the enolate of one molecule of this compound would attack the electrophilic carbonyl carbon of a second molecule. This would result in the formation of a β-hydroxy aldehyde, which may subsequently dehydrate upon heating or under acidic/basic conditions to yield an α,β-unsaturated aldehyde.

Crossed-aldol condensations are also feasible, where the enolate of this compound reacts with a different aldehyde or ketone. nih.gov For instance, reactions with aromatic aldehydes that lack α-protons (e.g., benzaldehyde) can proceed with minimal self-condensation of the aromatic aldehyde, leading to a more controlled synthesis of a specific crossed-aldol product. The formation of azachalcones via aldol condensation has been demonstrated using related compounds like 2-acetylpyridine (B122185) as a starting material. nih.gov

Reactivity of the Pyridine Ring System in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic makes it generally unreactive toward electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. uoanbar.edu.iqpharmaguideline.com

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine and its derivatives are significantly less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions, often requiring harsh conditions. gcwgandhinagar.compearson.com The nitrogen atom withdraws electron density from the ring, deactivating it. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

In this compound, the directing effects of the substituents must be considered:

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the meta-positions (C-3 and C-5).

Methyl Group (at C-6): An activating, ortho, para-director (directing to C-5).

Acetaldehyde Group (at C-3): A deactivating, meta-director (directing to C-5).

All directing influences converge on the C-5 position. Therefore, should an electrophilic substitution reaction be forced to occur, the C-5 position is the most probable site of attack.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iq However, a standard nucleophilic aromatic substitution (SNAr) reaction typically requires the presence of a good leaving group, such as a halide, on the ring. wikipedia.orgpressbooks.pub Since this compound lacks such a group, SNAr is not a probable reaction pathway.

A notable exception is the Chichibabin reaction, where a powerful nucleophile like the amide ion (from sodium amide, NaNH₂) can attack the pyridine ring to displace a hydride ion. youtube.com In this molecule, attack would be favored at the C-2 and C-6 positions. The C-6 position is sterically hindered by the methyl group, making the C-2 position the most likely site for amination via a Chichibabin-type mechanism.

Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. wikipedia.org This makes the nitrogen a Lewis base, allowing it to function as a ligand in coordination complexes with transition metals and main group elements. wikipedia.orgjscimedcentral.com

This compound can act as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen. The presence of the methyl group at the C-6 position, adjacent to the nitrogen donor atom, introduces steric bulk. This steric hindrance can influence the coordination geometry and the stability of the resulting metal complexes compared to those formed with less hindered pyridine ligands. nih.gov The acetaldehyde side chain is generally not involved in coordination, although chelation involving the carbonyl oxygen is possible in some specific cases, it is less common for simple aldehydes.

Alpha-Hydrogen Acidity and Enolization of this compound

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound exhibit notable acidity. This increased acidity is a hallmark of carbonyl compounds and is attributed to two primary factors: the strong electron-withdrawing inductive effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate.

Upon deprotonation by a base, the negative charge on the α-carbon is delocalized through resonance onto the electronegative oxygen atom, forming a stable enolate ion. This enolate is a key reactive intermediate, acting as a potent carbon nucleophile in a variety of crucial carbon-carbon bond-forming reactions. The equilibrium between the aldehyde (keto form) and its corresponding enol is known as keto-enol tautomerism. For most simple aldehydes, this equilibrium heavily favors the keto form.

As an enolizable aldehyde, this compound is a prime candidate for aldol and related condensation reactions. These reactions involve the nucleophilic addition of its enolate to an electrophilic carbonyl compound (which can be another molecule of itself or a different aldehyde or ketone).

While specific literature detailing the self-aldol condensation of this compound is not extensively documented, its role as a key intermediate in the synthesis of the COX-2 inhibitor Etoricoxib highlights its capability to undergo related condensation reactions. In these syntheses, derivatives of this aldehyde are reacted with other carbonyl-containing fragments.

The general mechanism involves the formation of the enolate of this compound, which then attacks the carbonyl carbon of an acceptor molecule to form a β-hydroxy aldehyde (an aldol adduct). This adduct can then undergo dehydration, often promoted by heat or acid/base catalysis, to yield a more stable α,β-unsaturated aldehyde.

Table 1: Illustrative Aldol-Type Condensation Involving a Related Heterocyclic Ketone This table illustrates the reactivity of a structurally similar ketone, which is expected to be analogous to the reactivity of this compound in condensation reactions.

| Electrophile | Nucleophile (Enolate Precursor) | Base/Catalyst | Product | Reference |

| 2-Chloro-1,3-bis(piperidin-1-yl)trimethinium hexafluorophosphate | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Potassium tert-butoxide | 5-Chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine (Etoricoxib) | nrochemistry.com |

The electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for Knoevenagel and Wittig reactions, which are powerful methods for forming carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. The reaction proceeds via a β-hydroxy intermediate which readily dehydrates to form a stable, conjugated system.

Wittig Reaction: This reaction provides a highly versatile and specific method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The mechanism proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. organic-chemistry.org

Table 2: Expected Products from Knoevenagel and Wittig Reactions This table presents the hypothetical products based on established mechanisms for these reactions, as specific examples for this compound are not readily available in the literature.

| Reaction Type | Reagent | Expected Product Structure |

| Knoevenagel | Diethyl malonate | Diethyl 2-((E)-2-(6-methylpyridin-3-yl)vinyl)malonate |

| Wittig | (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | 3-(But-3-en-1-yl)-6-methylpyridine |

| Wittig (Horner-Wadsworth-Emmons variant) | Diethyl (cyanomethyl)phosphonate | (E)-3-(6-Methylpyridin-3-yl)acrylonitrile |

Redox Chemistry of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction, transforming into a carboxylic acid or a primary alcohol, respectively.

This compound can be oxidized to its corresponding carboxylic acid, 2-(6-Methylpyridin-3-yl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. Mild oxidants are generally sufficient, and care must be taken to avoid over-oxidation or side reactions involving the pyridine ring, which can be sensitive to harsh conditions. The resulting carboxylic acid can be further converted to its corresponding esters through Fischer esterification (reaction with an alcohol under acidic catalysis).

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Product | Reference |

| Potassium permanganate (B83412) (KMnO₄) | Basic, followed by acidic workup | 2-(6-Methylpyridin-3-yl)acetic acid | General knowledge |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temp. | 2-(6-Methylpyridin-3-yl)acetic acid | General knowledge |

| Sodium hypochlorite (B82951) (NaClO) | Basic media, microwave irradiation | 2-(6-Methylpyridin-3-yl)acetic acid | researchgate.net |

| Hydrogen peroxide (H₂O₂) | Acetic acid, methanesulfonic acid | 2-(6-Methylpyridin-3-yl)acetic acid (from related ketone) | chemicalbook.com |

The product, 2-(6-Methylpyridin-3-yl)acetic acid, is a known compound, confirming the feasibility of this oxidation pathway. 3wpharm.com

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(6-Methylpyridin-3-yl)ethanol. This is a common and high-yielding transformation in organic synthesis. The most frequently used reagents for this purpose are metal hydrides.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. libretexts.org It is often used in protic solvents like methanol (B129727) or ethanol (B145695). For less selective or more difficult reductions, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be employed, although it requires anhydrous conditions and a more careful workup.

Table 4: Common Reducing Agents for Aldehyde to Primary Alcohol Conversion

| Reducing Agent | Typical Solvent(s) | Product | Reference |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 2-(6-Methylpyridin-3-yl)ethanol | libretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 2-(6-Methylpyridin-3-yl)ethanol | libretexts.org |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂ | 2-(6-Methylpyridin-3-yl)ethanol | General knowledge |

Rearrangement Reactions Involving this compound Scaffolds

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. While various rearrangement reactions are known for heterocyclic systems, particularly involving N-oxides or under specific catalytic conditions, the published literature does not extensively document specific rearrangement pathways originating directly from the this compound scaffold under typical laboratory conditions. The stability of the pyridyl and acetaldehyde moieties generally precludes spontaneous rearrangement. Specific functionalization, such as conversion to an oxime or hydrazone, would be required to facilitate well-known rearrangements like the Beckmann or Wolff rearrangement, respectively.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 2 6 Methylpyridin 3 Yl Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-(6-Methylpyridin-3-yl)acetaldehyde, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. The molecule's structure, with atom numbering for NMR assignment, consists of a 6-methylpyridine ring substituted at the 3-position with an acetaldehyde (B116499) group.

Predicted ¹H and ¹³C NMR chemical shifts are fundamental for the initial structural assessment. Based on established substituent effects for pyridine (B92270) rings and acetaldehyde moieties, a complete set of predicted NMR data can be compiled.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine Ring | ||

| 2 | ~8.4 (s) | ~150.0 |

| 4 | ~7.6 (d, J ≈ 8 Hz) | ~137.0 |

| 5 | ~7.2 (d, J ≈ 8 Hz) | ~123.0 |

| 6 | - | ~158.0 |

| Side Chains | ||

| 7 (CH₃) | ~2.5 (s) | ~24.0 |

| 8 (CH₂) | ~3.7 (d, J ≈ 2.5 Hz) | ~45.0 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are indispensable for confirming the molecular framework and connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, key expected correlations include a cross-peak between the aromatic protons H4 and H5, confirming their ortho relationship. Additionally, a correlation between the methylene (B1212753) protons (H8) and the aldehydic proton (H9) would verify the integrity of the acetaldehyde side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons directly to their attached carbons. This technique would unequivocally link each proton signal to its corresponding carbon signal as listed in the data table, for instance, confirming that the proton signal at ~2.5 ppm is attached to the carbon at ~24.0 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2 or 3 bonds), thereby piecing together the molecular skeleton. It is particularly vital for connecting the side chain to the pyridine ring and identifying the positions of non-protonated (quaternary) carbons.

Predicted Key HMBC Correlations

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) | Implication |

|---|---|---|

| H2 | C3, C4, C6 | Confirms position of H2 |

| H4 | C2, C3, C5, C6 | Confirms position of H4 and its relation to other ring carbons |

| H5 | C3, C4, C6, C7 | Confirms position of H5 and links it to the methyl group |

| H7 (CH₃) | C5, C6 | Confirms attachment of the methyl group to C6 |

| H8 (CH₂) | C3, C4, C9 | Crucially links the side chain to the C3 position of the ring |

The single bond connecting the acetaldehyde side chain to the pyridine ring (C3-C8) is subject to rotation. This rotation may be hindered, leading to the existence of different stable conformers, or rotamers. At room temperature, this rotation is typically fast on the NMR timescale, resulting in an averaged spectrum.

Dynamic NMR studies, involving the acquisition of spectra at various temperatures (Variable Temperature NMR), can probe this conformational behavior. imperial.ac.uklumenlearning.comlibretexts.org As the temperature is lowered, the rate of interconversion between conformers decreases. If the energy barrier to rotation is sufficiently high, the single set of signals observed at room temperature may broaden and eventually resolve into two or more distinct sets of signals at low temperatures, each corresponding to a different rotamer. From the temperature at which the signals coalesce, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are complementary and serve as a unique molecular fingerprint. For this compound, the key vibrational modes are associated with the aldehyde group, the methyl group, and the substituted pyridine ring. aps.org

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H stretching (pyridine ring) |

| 2980-2850 | ν(C-H) | Aliphatic C-H stretching (CH₃ and CH₂) |

| ~2820 and ~2720 | ν(C-H) | Aldehyde C-H stretching (Fermi resonance doublet) |

| ~1725 | ν(C=O) | Strong, characteristic aldehyde carbonyl stretch |

| 1600-1450 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations |

| 1460-1370 | δ(C-H) | Bending vibrations of CH₃ and CH₂ groups |

| 1300-1000 | In-plane C-H bending | Aromatic ring modes |

The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching absorption, expected around 1725 cm⁻¹. The presence of a pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹ is also a classic indicator of an aldehyde C-H bond. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₉NO), the calculated monoisotopic mass is 135.0684 u. In HRMS, the protonated molecule [M+H]⁺ would be observed at a measured m/z value that matches the calculated value of 136.0757 to within a few parts per million (ppm), confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways, which provides further structural confirmation. The fragmentation of substituted pyridines often involves characteristic losses. acs.orgrsc.org

Plausible Fragmentation Pathway and Predicted Fragments

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 136.0757 | [C₈H₁₀NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 107.0602 | [C₇H₇N]⁺ | Loss of formyl radical (•CHO) or CO and H• |

| 106.0527 | [C₇H₆N]⁺ | Loss of H₂CO (formaldehyde) |

| 92.0527 | [C₆H₆N]⁺ | Loss of acetaldehyde side chain (benzylic cleavage) |

The initial fragmentation would likely involve the side chain, such as the cleavage at the benzylic-like position to yield a stable pyridylmethyl cation at m/z 92. Subsequent fragmentation of the pyridine ring itself, for instance, through the loss of HCN, provides further characteristic markers for the heterocyclic core. nist.gov

X-ray Crystallography of this compound Derivatives for Solid-State Structural Determination

As this compound is likely a liquid or low-melting solid at ambient temperature, obtaining single crystals suitable for X-ray diffraction is challenging. A common and effective strategy is to convert the molecule into a stable, crystalline derivative. The aldehyde functional group is ideal for this purpose, readily reacting with reagents like semicarbazide, thiosemicarbazide, or hydroxylamine (B1172632) to form crystalline semicarbazones, thiosemicarbazones, or oximes, respectively. researchgate.net

Single-crystal X-ray crystallography of such a derivative would provide an unambiguous, three-dimensional model of the molecule in the solid state. The resulting data would yield precise measurements of:

Bond lengths and angles: Confirming the expected geometry of the pyridine ring and side chain.

Dihedral angles: Revealing the exact conformation of the molecule as it is packed in the crystal lattice, which can be compared with the conformational preferences determined by NOESY and computational studies.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., involving the derivative's N-H groups) and π-π stacking between pyridine rings, which govern the crystal packing arrangement.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives of this compound

The parent molecule, this compound, is achiral and therefore optically inactive. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become powerful tools for the stereochemical analysis of chiral derivatives.

A chiral derivative can be synthesized by reacting the aldehyde with a chiral reagent. For example, condensation with a chiral amine or hydrazine (B178648) would produce a chiral imine or hydrazone, respectively, creating a new stereocenter. Alternatively, a stereoselective reduction of the aldehyde or addition of an organometallic reagent could yield a chiral secondary alcohol.

Once a chiral derivative is prepared and isolated as a single enantiomer, its CD and ORD spectra can be recorded.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by the chiral molecule. The electronic transitions associated with the pyridine ring and any new chromophores in the derivative will give rise to characteristic positive or negative absorption bands known as Cotton effects.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It also displays Cotton effects corresponding to the absorption bands in the CD spectrum.

The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration (R or S) of the stereocenter(s) through the application of empirical rules (e.g., the Octant Rule) or by comparison with the spectra of structurally related compounds of known configuration.

Theoretical and Computational Investigations of 2 6 Methylpyridin 3 Yl Acetaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A DFT study of 2-(6-Methylpyridin-3-yl)acetaldehyde would typically involve:

Geometry Optimization: Determining the lowest energy three-dimensional structure of the molecule. This is achieved by finding the coordinates on the potential energy surface where the net forces on all atoms are zero. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) would be tested to find a suitable level of theory.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Global Hardness | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | 1.45 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and not based on actual calculations.

Ab initio (from first principles) methods are more computationally demanding than DFT but can provide higher accuracy for energetic and spectroscopic properties. For this compound, these methods could be used for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) would be used to obtain highly accurate single-point energies for the optimized geometry. This is crucial for precise reaction energy and barrier height calculations.

Spectroscopic Predictions: Ab initio methods are excellent for predicting spectroscopic data. For instance, vibrational frequencies (IR and Raman spectra) can be calculated to help identify the molecule experimentally. Predictions of NMR chemical shifts and UV-Vis absorption spectra would also be possible.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects on this compound

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. For this compound, MD simulations would be valuable for:

Conformational Analysis: The molecule has several rotatable bonds, leading to multiple possible conformations (spatial arrangements of atoms). MD simulations can explore the conformational landscape to identify the most stable and populated conformers at a given temperature.

Solvent Effects: Chemical reactions are often performed in a solvent, which can significantly influence molecular structure and reactivity. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). This allows for the study of how the solvent affects conformational preferences and the accessibility of reactive sites. Radial distribution functions can be calculated to understand the structuring of the solvent around the molecule.

Computational Studies of Reaction Mechanisms Involving this compound

Computational methods are powerful tools for investigating the step-by-step process of a chemical reaction.

To understand a reaction mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. For a hypothetical reaction involving this compound:

Transition State Searching: Various algorithms would be used to locate the TS structure. A key feature of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a TS is found, an IRC calculation is performed. This involves following the reaction path downhill from the TS to connect it to the corresponding reactants and products on the potential energy surface, thus confirming that the identified TS correctly links the intended species.

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (barrier height), which is a primary determinant of the reaction rate.

Reaction Energy: The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Kinetic Analysis: Using the calculated activation energies and principles from transition state theory, it is possible to estimate the reaction rate constants. This allows for a comparison of the feasibility of different potential reaction pathways.

A hypothetical energy profile for a transformation of this compound is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: The values in this table are for a hypothetical reaction and are not based on actual calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies in modern drug discovery and materials science. These approaches aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties, respectively. While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these methods can be effectively illustrated by examining studies on its structural analogues, particularly other substituted pyridine (B92270) derivatives. Such studies provide valuable insights into how structural modifications on the pyridine ring and its side chains can influence molecular behavior, offering a predictive framework for the potential activities and properties of this compound.

The fundamental premise of QSAR/QSPR is that the biological activity or a specific property of a chemical compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These pertain to the electron distribution in a molecule and include parameters such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (logP) being a key descriptor in this category.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

A typical QSAR/QSPR study involves the selection of a dataset of compounds with known activities or properties, the calculation of a wide range of molecular descriptors for each compound, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power.

For analogues of this compound, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibition. For instance, in the context of anticancer activity, QSAR models for pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring significantly impact their cytotoxicity against various cancer cell lines.

One such study on a series of pyridine derivatives explored their anticancer activity against the MCF-7 breast cancer cell line. The resulting QSAR model revealed a strong correlation between the electronic and steric properties of the substituents and the observed antiproliferative activity.

| Compound Analogue | Substituent (R) | LogP | Molecular Weight (g/mol) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 1.10 | 154.19 | 5.30 | 5.25 |

| 2 | -CH3 | 1.55 | 168.22 | 5.85 | 5.91 |

| 3 | -Cl | 1.81 | 188.64 | 6.10 | 6.08 |

| 4 | -OCH3 | 1.21 | 184.22 | 5.65 | 5.59 |

| 5 | -NO2 | 1.05 | 199.19 | 4.90 | 4.97 |

The statistical quality of the developed QSAR model is crucial for its reliability. Key statistical parameters include the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the cross-validated coefficient of determination (Q²), which assesses the predictive power of the model. For the aforementioned model, the R² value was 0.92, and the Q² value was 0.85, indicating a robust and predictive model.

Similarly, QSPR studies on pyridine analogues have been employed to predict various physicochemical properties. For example, the permeability of a series of substituted pyridines across Caco-2 cell monolayers, a model for intestinal absorption, was successfully modeled using computational descriptors. The study found that aqueous desolvation and polar surface area were key determinants of permeability.

| Pyridine Analogue | Substituent | Polar Surface Area (Ų) | Aqueous Desolvation Energy (kcal/mol) | Observed Permeability (cm/s x 10⁻⁶) | Predicted Permeability (cm/s x 10⁻⁶) |

|---|---|---|---|---|---|

| Pyridine | -H | 12.89 | -4.82 | 107 | 105 |

| 3-Methylpyridine | -CH3 | 12.89 | -4.71 | 115 | 112 |

| 3-Chloropyridine | -Cl | 12.89 | -4.23 | 85 | 88 |

| 3-Hydroxypyridine | -OH | 33.12 | -8.76 | 62 | 65 |

| 3-Aminopyridine | -NH2 | 38.93 | -9.12 | 45 | 48 |

These examples underscore the utility of QSAR and QSPR approaches in understanding and predicting the behavior of pyridine derivatives. By applying similar methodologies to a dataset of compounds structurally related to this compound, it would be possible to develop models that could predict its biological activities and physicochemical properties. Such models would be invaluable in guiding the synthesis of novel analogues with optimized characteristics for specific applications, thereby accelerating the drug discovery and development process. The insights gained from these computational studies can help in prioritizing synthetic efforts towards compounds with a higher probability of success, ultimately saving time and resources.

Applications of 2 6 Methylpyridin 3 Yl Acetaldehyde in Advanced Organic Synthesis

Potential as a Key Building Block for Heterocyclic Compound Synthesis

Theoretically, the bifunctional nature of 2-(6-Methylpyridin-3-yl)acetaldehyde would make it a candidate for the synthesis of various heterocyclic systems. However, no specific studies have been found that utilize this compound for such transformations.

Synthesis of Nitrogen-Containing Heterocycles from this compound

In principle, the aldehyde functionality of this compound could react with various nitrogen-containing nucleophiles to form a diverse array of nitrogen heterocycles. For instance, it could potentially participate in reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines or the Bischler-Napieralski reaction to form dihydroisoquinolines, where the pyridine (B92270) ring would act as the aromatic component. Nevertheless, a review of the literature reveals no published examples of these or other similar reactions specifically employing this compound.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles from this compound

Similarly, while the aldehyde group is known to be a versatile handle for the synthesis of oxygen- and sulfur-containing heterocycles through reactions such as Wittig-type olefination followed by cyclization, or condensation with sulfur-based nucleophiles, no specific instances of such applications for this compound have been documented.

Strategic Utility of this compound in the Total Synthesis of Complex Molecules

The application of this compound as a strategic building block in the total synthesis of complex natural products or pharmaceutically active molecules has not been reported. While pyridyl moieties are present in numerous complex target molecules, the use of this specific acetaldehyde (B116499) as a precursor is not found in the surveyed literature.

Development of Novel Synthetic Methodologies and Cascade Reactions Utilizing this compound as an Intermediate

There is a lack of published research on the development of novel synthetic methodologies or cascade reactions that feature this compound as a key intermediate. Cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, often rely on reactive intermediates, and while this compound could theoretically serve such a role, no specific examples have been described.

Polymer Chemistry Applications of this compound

The potential use of this compound in polymer chemistry, for example, as a monomer, cross-linker, or as an agent for the functionalization of polymers, remains an unexplored area of research. Pyridine-containing polymers are of interest for various applications, but the incorporation of this specific aldehyde into polymeric structures has not been documented.

Synthesis and Chemical Biology/chemical Research of Derivatives and Analogues of 2 6 Methylpyridin 3 Yl Acetaldehyde

Systematic Modification of the Acetaldehyde (B116499) Moiety of 2-(6-Methylpyridin-3-yl)acetaldehyde

The acetaldehyde group in this compound is a prime site for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. Common reactions targeting the aldehyde functionality include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation and Reduction Reactions:

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid, using standard oxidizing agents. This acid is a versatile intermediate for the synthesis of esters, amides, and other acid derivatives. Conversely, reduction of the aldehyde functionality yields the primary alcohol, 2-(6-methylpyridin-3-yl)ethanol.

Carbon-Carbon Bond Forming Reactions:

Several classical organic reactions can be employed to extend the carbon chain at the acetaldehyde moiety. These include:

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized. For instance, reaction with methylenetriphenylphosphorane would yield 3-(but-3-en-1-yl)-6-methylpyridine. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. libretexts.org

Knoevenagel Condensation: This condensation reaction with active methylene (B1212753) compounds, such as malonic esters or cyanoacetates, provides access to α,β-unsaturated compounds. rsc.org These products are valuable Michael acceptors and can be further functionalized.

Reductive Amination: The aldehyde can be converted to a variety of primary, secondary, and tertiary amines through reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org This one-pot reaction typically involves the formation of an imine intermediate with an amine, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com

A summary of potential modifications of the acetaldehyde moiety is presented in the interactive table below.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Knoevenagel Condensation | CH2(COOEt)2, Base | α,β-Unsaturated Ester |

| Reductive Amination | R-NH2, NaBH3CN | Amine |

Derivatization and Functionalization of the Pyridine (B92270) Ring System of this compound

The pyridine ring of this compound is a π-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The existing methyl group at the 6-position and the acetaldehyde group at the 3-position direct the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution:

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq However, the presence of the electron-donating methyl group can facilitate substitution, although harsh reaction conditions are often still required. Electrophilic attack is most likely to occur at the positions with the highest electron density, which are typically the 3- and 5-positions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution:

The pyridine ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group is usually necessary for nucleophilic aromatic substitution to occur. In the case of this compound, derivatization to introduce a leaving group, such as a halogen, at a susceptible position would be a prerequisite for this type of functionalization. For example, if a chloro group were introduced at the 2-position, it could be displaced by various nucleophiles. researchgate.netrsc.org

Functionalization of the Methyl Group:

The methyl group at the 6-position can also be a site for functionalization. For instance, it can undergo free-radical halogenation to introduce a handle for further modifications.

The table below outlines potential derivatization strategies for the pyridine ring.

| Reaction Type | Position | Reagents | Potential Product |

| Nitration | 5-position | HNO3/H2SO4 | 2-(6-Methyl-5-nitropyridin-3-yl)acetaldehyde |

| Halogenation | 5-position | Br2/FeBr3 | 2-(5-Bromo-6-methylpyridin-3-yl)acetaldehyde |

| Nucleophilic Substitution | 2-position (with leaving group) | Nu- | 2-(2-Nu-6-methylpyridin-3-yl)acetaldehyde |

Exploration of Homologous and Analogous Structures to this compound with Varied Substitution Patterns

The synthesis of homologous and analogous structures of this compound is a key strategy in medicinal chemistry and materials science to explore the impact of structural modifications on the compound's properties.

Homologous Structures:

Homologues can be synthesized by varying the length of the alkyl chain connecting the pyridine ring and the aldehyde group. For example, 3-(6-methylpyridin-3-yl)propanal could be synthesized through a multi-step sequence starting from a suitable pyridine derivative.

Analogous Structures with Varied Substitution Patterns:

A wide range of analogues can be prepared by introducing different substituents at various positions on the pyridine ring. The synthesis of such analogues often relies on established methods for pyridine synthesis or the functionalization of pre-existing pyridine rings. ijpsonline.comnih.gov

The following table provides examples of potential analogous structures and their key differences from the parent compound.

| Analogue Name | Structural Variation | Potential Synthetic Precursor |

| 2-(6-Chloropyridin-3-yl)acetaldehyde | Chlorine at the 6-position | 2-Chloro-5-(2,2-diethoxyethyl)pyridine |

| 2-(6-Methoxypyridin-3-yl)acetaldehyde | Methoxy group at the 6-position | 5-(2,2-Diethoxyethyl)-2-methoxypyridine |

| 2-(2-Methylpyridin-3-yl)acetaldehyde | Methyl group at the 2-position | 3-(2,2-Diethoxyethyl)-2-methylpyridine |

| 2-(Pyridin-3-yl)acetaldehyde | No methyl group on the ring | 3-(2,2-Diethoxyethyl)pyridine |

Structure-Reactivity Relationship Studies of this compound Derivatives in Academic Contexts

Structure-reactivity relationship (SRR) studies of derivatives of this compound are crucial for understanding how modifications to its chemical structure influence its reactivity and, by extension, its potential biological activity or material properties.

Electronic Effects:

The electronic properties of substituents on the pyridine ring can significantly impact the reactivity of both the ring itself and the acetaldehyde moiety. Electron-donating groups (EDGs) at the 2-, 4-, or 6-positions increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) have the opposite effect. nih.govnih.gov These electronic effects can be quantified using Hammett parameters, which correlate substituent effects with reaction rates and equilibrium constants. acs.orgrsc.org

For example, an electron-withdrawing group at the 5-position would decrease the nucleophilicity of the pyridine nitrogen and increase the electrophilicity of the aldehyde's carbonyl carbon.

Steric Effects:

The size and position of substituents can also play a significant role in the reactivity of the molecule. Bulky substituents near the acetaldehyde group or on the pyridine ring can hinder the approach of reagents, thereby slowing down reaction rates. This steric hindrance can also influence the regioselectivity of reactions.

The following table summarizes the expected effects of different substituents on the reactivity of the parent compound.

| Substituent Position | Substituent Type (EDG/EWG) | Expected Effect on Pyridine Ring Reactivity | Expected Effect on Acetaldehyde Reactivity |

| 2- or 6-position | EDG | Increased reactivity towards electrophiles | Minimal direct electronic effect |

| 2- or 6-position | EWG | Decreased reactivity towards electrophiles | Minimal direct electronic effect |

| 4-position | EDG | Increased reactivity towards electrophiles | Slight increase in nucleophilicity of carbonyl oxygen |

| 4-position | EWG | Decreased reactivity towards electrophiles | Slight decrease in nucleophilicity of carbonyl oxygen |

| 5-position | EDG | Increased reactivity towards electrophiles | Minimal direct electronic effect |

| 5-position | EWG | Decreased reactivity towards electrophiles | Minimal direct electronic effect |

Catalytic Reactions Involving 2 6 Methylpyridin 3 Yl Acetaldehyde

2-(6-Methylpyridin-3-yl)acetaldehyde as a Substrate in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a powerful tool for asymmetric synthesis. Aldehydes are common substrates in organocatalytic transformations, often proceeding through enamine or iminium ion intermediates. Key reactions include aldol (B89426), Mannich, and Michael additions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

However, a comprehensive search of the scientific literature did not yield specific examples of this compound being used as a substrate in organocatalytic reactions. While the principles of enamine and iminium catalysis are well-established for a wide range of aldehydes, their application to this specific pyridyl acetaldehyde (B116499) has not been documented in available research. The presence of the pyridine (B92270) nitrogen could potentially influence the reaction by acting as a Lewis basic site, which might interact with the catalyst or other reagents, or by altering the electronic properties of the aldehyde. Further research would be required to explore the viability and outcomes of such reactions.

Metal-Catalyzed Transformations and Functionalizations of this compound

Metal catalysts are widely used for a variety of transformations involving aldehydes, including reduction, oxidation, and coupling reactions. The pyridine moiety within this compound can also coordinate to metal centers, potentially influencing reactivity or enabling directed functionalization.

A documented reaction involving this compound is its use in reductive amination. In a patented procedure, the compound is reacted with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. Specifically, it has been used in the synthesis of 3,3-difluoro-piperidine derivatives, which are investigated as NMDA receptor antagonists.

Table 1: Reductive Amination of this compound

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|

While this specific example employs a stoichiometric reducing agent (sodium cyanoborohydride), reductive amination can also be performed under catalytic hydrogenation conditions, using molecular hydrogen and a transition metal catalyst (e.g., Palladium, Nickel, Rhodium). Such catalytic methods are often preferred in industrial settings for their efficiency and atom economy. However, specific examples of catalytic reductive amination or catalytic hydrogenation for this compound are not extensively reported in the peer-reviewed literature.

Other potential metal-catalyzed transformations for this substrate, such as catalytic oxidation to the corresponding carboxylic acid or decarbonylative coupling reactions, remain underexplored areas of research for this specific molecule.

Enzyme-Catalyzed Reactions with this compound as a Substrate or Precursor

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes such as alcohol dehydrogenases (ADHs) and transaminases are particularly relevant for the transformation of aldehydes. ADHs can catalyze the stereoselective reduction of aldehydes to primary alcohols or, in reverse, the oxidation of alcohols to aldehydes. Transaminases can convert carbonyl compounds into chiral amines, a valuable transformation in pharmaceutical synthesis.

Despite the potential for enzymatic transformations, the scientific literature lacks specific studies detailing the use of this compound as a substrate for enzyme-catalyzed reactions. The substrate scope of many wild-type or engineered enzymes is broad, and it is plausible that certain ADHs or transaminases could accept this pyridyl acetaldehyde. Such research would be valuable for the synthesis of chiral alcohols or amines derived from this precursor. For instance, the biocatalytic reduction of the aldehyde would yield 2-(6-methylpyridin-3-yl)ethanol, a potentially valuable chiral building block. However, dedicated studies to identify suitable enzymes and optimize reaction conditions for this specific substrate have not been found.

Design and Development of Novel Catalytic Systems for Reactions Utilizing this compound

The development of novel catalytic systems is often driven by the need to functionalize specific substrates or achieve new types of transformations. For a substrate like this compound, catalyst design could focus on several aspects:

Chemoselectivity: A catalyst could be designed to selectively react with the aldehyde group while leaving the pyridine ring untouched, or vice versa.

Enantioselectivity: For reactions creating a new stereocenter, chiral catalysts could be developed to favor the formation of one enantiomer.

Cooperative Catalysis: Systems could be designed where the pyridine ring of the substrate participates in the catalytic cycle, for example, by coordinating to a metal center and directing a reaction to a specific position.

The design of catalysts for the selective functionalization of pyridine rings is an active area of research. acs.org These strategies often rely on directing group assistance or exploiting the intrinsic electronic properties of the heterocycle. However, research into designing catalytic systems specifically tailored for the unique bifunctional nature of this compound is not apparent in the current body of literature. The development of such systems could unlock new synthetic pathways and provide more efficient access to complex molecules containing the 6-methylpyridine-3-yl motif.

Future Research Directions and Perspectives for 2 6 Methylpyridin 3 Yl Acetaldehyde

Emerging Synthetic Strategies for Accessing 2-(6-Methylpyridin-3-yl)acetaldehyde and Its Derivatives

The development of efficient and sustainable synthetic routes is paramount for unlocking the potential of this compound. Future research will likely pivot from traditional multi-step procedures towards more elegant and atom-economical strategies.

One promising avenue is the direct C-H functionalization of 3,6-lutidine (2,5-dimethylpyridine). Advances in transition-metal-catalyzed C-H activation could enable the selective introduction of a formyl group or its synthetic equivalent at the methyl group in the 3-position. rsc.org This approach would be a significant improvement over classical methods that may involve harsh conditions and the generation of stoichiometric waste.

Furthermore, the application of flow chemistry presents an opportunity for the scalable and safe synthesis of this aldehyde. numberanalytics.com Continuous flow reactors can offer precise control over reaction parameters, which is particularly advantageous for handling potentially reactive intermediates. numberanalytics.com The integration of photocatalysis and electrocatalysis within flow systems could also provide milder and more selective reaction conditions for the synthesis of pyridine (B92270) derivatives. numberanalytics.com

Another area of exploration is the use of biomass-derived starting materials. numberanalytics.com Investigating catalytic routes to convert renewable feedstocks into functionalized pyridines, including precursors to this compound, aligns with the growing emphasis on green chemistry. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| C-H Functionalization | High atom economy, reduced steps | Regioselectivity, catalyst cost and sensitivity |

| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, potential for clogging |

| Photocatalysis/Electrocatalysis | Mild conditions, high selectivity | Catalyst stability, specialized equipment |

| Biomass Conversion | Sustainability, renewable feedstock | Complexity of feedstocks, catalyst development |

Discovery of Novel Reactivity Modes and Mechanistic Pathways for this compound

The bifunctional nature of this compound, possessing both a nucleophilic/basic pyridine nitrogen and an electrophilic aldehyde, suggests a rich tapestry of reactivity waiting to be explored.

Future investigations could focus on intramolecular reactions, where the pyridine nitrogen interacts with the acetaldehyde (B116499) moiety or its derivatives. This could lead to the formation of novel bicyclic or tricyclic heterocyclic systems. Mechanistic studies, employing both experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods, would be crucial to elucidate the pathways of these transformations.

The aldehyde group is a versatile handle for a wide range of organic transformations. Research into its participation in multicomponent reactions could yield complex molecular architectures in a single step. nih.gov The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. imperial.ac.uk The interplay between the reactivity of the aldehyde and the pyridine ring could lead to novel and selective functionalization patterns.

Moreover, the coordination of the pyridine nitrogen to a Lewis acid could modulate the reactivity of the aldehyde group, opening up new avenues for asymmetric catalysis and the synthesis of chiral derivatives. wikipedia.org

Advanced Materials Science Applications Derived from this compound Scaffolds

The pyridine ring is a key component in a variety of functional materials, including polymers, liquid crystals, and organic electronics. nih.govnumberanalytics.com The unique structure of this compound makes it an attractive building block for novel materials.

In polymer chemistry, the aldehyde functionality can be utilized for the synthesis of novel polymers through polycondensation or as a site for post-polymerization modification. The resulting polymers, incorporating the 6-methylpyridine unit, could exhibit interesting properties such as thermal stability, metal-coordination capabilities, and specific optical or electronic characteristics.

The incorporation of this pyridine derivative into the core structure of liquid crystals could lead to materials with unique mesomorphic properties. nih.gov The polarity and shape anisotropy of the molecule could be tailored to achieve desired liquid crystalline phases.

In the realm of organic electronics, pyridine-based materials are being explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net The electron-withdrawing nature of the pyridine ring can be beneficial for designing materials with specific energy levels. rsc.org Derivatives of this compound could be synthesized and evaluated as components in these advanced materials. Theoretical studies could also be employed to predict the properties of polynitro-bridged pyridine derivatives as potential high-energy materials. researchgate.net

Table 2: Potential Materials Science Applications

| Application Area | Rationale | Potential Properties |

| Polymer Science | Aldehyde for polymerization/modification | Thermal stability, metal-binding, optical activity |

| Liquid Crystals | Anisotropic molecular shape | Novel mesophases, electro-optical effects |

| Organic Electronics | Electron-deficient pyridine core | Tunable energy levels for OLEDs and photovoltaics |

| High-Energy Materials | Nitrogen-rich heterocyclic scaffold | High detonation velocities and pressures |

Integration of this compound Research with Broader Interdisciplinary Scientific Fields

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemicals, appearing in a vast number of biologically active compounds. nih.govresearchgate.netsemanticscholar.org Future research on this compound and its derivatives is poised for significant interdisciplinary integration.

In medicinal chemistry, this compound could serve as a versatile starting material for the synthesis of new drug candidates. The pyridine ring is known to improve the solubility and bioavailability of drug molecules. enpress-publisher.com The aldehyde group can be readily converted into a variety of other functional groups, allowing for the generation of diverse chemical libraries for biological screening. nih.gov

In the field of catalysis, derivatives of this compound could be developed as novel ligands for transition metal catalysts. The pyridine nitrogen provides a strong coordination site, and the substitution pattern can be modified to tune the steric and electronic properties of the ligand. nih.gov

Furthermore, the study of the sublimation and thermodynamic properties of this and related pyridine derivatives could have applications in crystal engineering and the development of co-crystals with desired physicochemical properties. rsc.org

The continued exploration of this compound will undoubtedly bridge fundamental organic chemistry with applied fields, leading to innovations in medicine, materials, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.